molecular formula C5H7N3 B170184 3-Cyclopropyl-1H-1,2,4-triazole CAS No. 1211390-33-8

3-Cyclopropyl-1H-1,2,4-triazole

Cat. No.: B170184
CAS No.: 1211390-33-8
M. Wt: 109.13 g/mol
InChI Key: KTIRQJGWLMORDV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-1,2,4-triazole is an organic compound with the molecular formula C5H7N3. It is a member of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is known for its stability and low volatility at room temperature, making it a valuable component in various chemical and biological applications .

Preparation Methods

The synthesis of 3-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of cyclopropyl hydrazine with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of cyclopropyl isocyanide with hydrazoic acid. Industrial production often utilizes microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

3-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

Properties

IUPAC Name

5-cyclopropyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-4(1)5-6-3-7-8-5/h3-4H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRQJGWLMORDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599042
Record name 5-Cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211390-33-8
Record name 5-Cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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